4,7-Dimethoxy-1,3-dihydro-2H-benzimidazol-2-one
Overview
Description
4,7-Dimethoxy-1,3-dihydro-2H-benzimidazol-2-one is a chemical compound with the molecular formula C9H10N2O3. It belongs to the benzimidazole family, which is known for its diverse biological activities and applications in various fields, including medicine and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethoxy-1,3-dihydro-2H-benzimidazol-2-one typically involves the reaction of appropriate aromatic amines with carbonyl compounds under specific conditions. One common method includes the use of microwave-assisted synthesis, which enhances the reaction yield and reduces the reaction time . The reaction conditions often involve the use of solid catalysts and solvents like ethanol to create a homogeneous reaction mixture .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4,7-Dimethoxy-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Common substitution reactions involve the replacement of methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents or nucleophiles are often employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have enhanced biological activities or different chemical properties .
Scientific Research Applications
4,7-Dimethoxy-1,3-dihydro-2H-benzimidazol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4,7-Dimethoxy-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the growth of bacteria by interfering with their cell wall synthesis or metabolic pathways . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress in cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzimidazolinone
- 2-Benzimidazolol
- 2-Benzimidazolone
- 2-Hydroxybenzimidazole
Uniqueness
4,7-Dimethoxy-1,3-dihydro-2H-benzimidazol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups at positions 4 and 7 enhances its solubility and reactivity compared to other benzimidazole derivatives .
Properties
IUPAC Name |
4,7-dimethoxy-1,3-dihydrobenzimidazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-13-5-3-4-6(14-2)8-7(5)10-9(12)11-8/h3-4H,1-2H3,(H2,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGCKFCZCSTFGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)NC(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80345082 | |
Record name | STK367612 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80345082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25808-72-4 | |
Record name | STK367612 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80345082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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